molecular formula C12H6F2N2O2S B2928992 3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 930982-69-7

3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2928992
CAS No.: 930982-69-7
M. Wt: 280.25
InChI Key: JRZULTYQKNXWIY-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 2,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, a thieno[3,2-d]pyrimidine derivative can be synthesized through a cyclization reaction involving a substituted thiophene and a pyrimidine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions.

Industry: Its unique properties make it valuable in the creation of advanced materials and catalysts.

Comparison with Similar Compounds

  • Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.

  • Fluorinated phenyl derivatives: Compounds with fluorinated phenyl groups exhibit similar properties but vary in their biological activity.

Uniqueness: 3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific combination of a fluorinated phenyl group and a thieno[3,2-d]pyrimidine core, which contributes to its unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

3-(2,4-difluorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F2N2O2S/c13-6-1-2-9(7(14)5-6)16-11(17)10-8(3-4-19-10)15-12(16)18/h1-5H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZULTYQKNXWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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